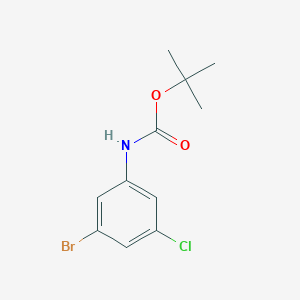

tert-Butyl (3-bromo-5-chlorophenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-bromo-5-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRHVJMRXVANCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701162923 | |

| Record name | Carbamic acid, N-(3-bromo-5-chlorophenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701162923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187932-42-8 | |

| Record name | Carbamic acid, N-(3-bromo-5-chlorophenyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(3-bromo-5-chlorophenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701162923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to tert-Butyl (3-bromo-5-chlorophenyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of tert-Butyl (3-bromo-5-chlorophenyl)carbamate, a key building block in modern organic synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, a detailed synthesis protocol, its strategic applications, and essential safety information.

Introduction: The Strategic Importance of a Halogenated Building Block

In the landscape of drug discovery, the precise incorporation of halogen atoms into molecular scaffolds is a well-established strategy for modulating a compound's pharmacokinetic and pharmacodynamic properties. Halogenation can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[1] The title compound, tert-Butyl (3-bromo-5-chlorophenyl)carbamate, is a prime example of a bifunctional reagent that leverages these principles.

This molecule features a di-halogenated phenyl ring, offering two distinct points for further chemical modification through cross-coupling reactions. The bromine atom, being more reactive, can be selectively functionalized, leaving the chlorine atom for subsequent transformations. The amine functionality is masked with a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is renowned for its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions, making it an indispensable tool in multi-step organic synthesis.[1][2][3][4] Consequently, tert-Butyl (3-bromo-5-chlorophenyl)carbamate serves as a versatile precursor for the synthesis of complex molecules, particularly in the development of novel therapeutic agents.

Physicochemical Properties

The fundamental physicochemical properties of tert-Butyl (3-bromo-5-chlorophenyl)carbamate are summarized in the table below. These data are critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1187932-42-8 | [5][6][7] |

| Molecular Formula | C₁₁H₁₃BrClNO₂ | [5][6] |

| Molecular Weight | 306.58 g/mol | [5][6] |

| MDL Number | MFCD12913728 | [5][6] |

| SMILES | CC(C)(C)OC(=O)NC1=CC(Br)=CC(Cl)=C1 | [5] |

Synthesis of tert-Butyl (3-bromo-5-chlorophenyl)carbamate

The synthesis of the title compound is most commonly achieved through the N-protection of its corresponding aniline precursor, 3-bromo-5-chloroaniline, using di-tert-butyl dicarbonate (Boc₂O). This reaction is a robust and high-yielding transformation.

Synthesis Workflow

The overall synthetic pathway is illustrated in the following diagram:

Caption: Synthesis of tert-Butyl (3-bromo-5-chlorophenyl)carbamate.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the Boc protection of anilines.[8]

Materials:

-

3-bromo-5-chloroaniline (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq) or 4-Dimethylaminopyridine (DMAP) (0.1 eq) as a catalyst

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-5-chloroaniline (1.0 eq) in anhydrous THF (or DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Add triethylamine (1.5 eq) or DMAP (0.1 eq) to the solution. Subsequently, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-Butyl (3-bromo-5-chlorophenyl)carbamate as a solid.

Applications in Drug Development and Organic Synthesis

The utility of tert-Butyl (3-bromo-5-chlorophenyl)carbamate stems from the strategic placement of its functional groups, making it a valuable intermediate in the synthesis of a wide array of complex molecules.

-

Scaffold for Kinase Inhibitors: The di-halogenated phenyl ring is a common feature in many kinase inhibitors. This compound allows for the sequential and selective introduction of various substituents through Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, enabling the exploration of the chemical space around a core scaffold.

-

Synthesis of Biologically Active Amines: The Boc-protected amine allows for the participation of the aromatic ring in various chemical transformations without interference from the nucleophilic amine. Subsequent deprotection under mild acidic conditions reveals the primary amine, which can then be further functionalized to introduce pharmacophoric elements.[2]

-

Fragment-Based Drug Discovery: As a halogenated aromatic compound, it can participate in halogen bonding, a significant non-covalent interaction in protein-ligand binding. This makes it a valuable fragment for screening and subsequent elaboration in fragment-based drug discovery campaigns.

Safety and Handling

As a laboratory chemical, tert-Butyl (3-bromo-5-chlorophenyl)carbamate should be handled with appropriate safety precautions. While specific safety data for this compound is not extensively published, a conservative approach based on its structural components is warranted.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Starting Material Hazards: The precursor, 3-bromo-5-chloroaniline, is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation.[10] Therefore, extreme caution should be exercised during its handling.

Conclusion

tert-Butyl (3-bromo-5-chlorophenyl)carbamate is a strategically designed and highly versatile building block for organic synthesis and medicinal chemistry. Its di-halogenated phenyl ring, coupled with the robust and easily removable Boc-protecting group, provides a powerful platform for the construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and safe handling procedures is essential for its effective utilization in the pursuit of novel therapeutic agents.

References

-

Appchem. tert-Butyl N-(3-bromo-5-chlorophenyl)carbamate | 1187932-42-8. [Link]

-

Aobchem. tert-butyl (3-bromo-5-chlorophenyl)carbamate. [Link]

-

GSC Biological and Pharmaceutical Sciences. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]

-

PubChem. 3-Bromo-5-chloroaniline. [Link]

-

Aobchem. tert-butyl (3-bromo-5-chlorophenyl)carbamate. [Link]

-

ChemBK. 3-bromo-5-chloro-aniline. [Link]

- Google Patents. Method for preparing 3-bromo-5-chlorophenol.

-

George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(25), 4789-4794. [Link]

-

Nanjing TENGXIANG. The Critical Role of BOC Protecting Groups in Drug Synthesis. [Link]

- Google Patents. Method for preparing 3-bromo-5-chlorophenol.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Nanjing Tengxiang Import & Export Co. Ltd. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Boc-Protected Amino Acids in Modern Organic Synthesis. [Link]

Sources

- 1. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 2. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 3. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 4. nbinno.com [nbinno.com]

- 5. appchemical.com [appchemical.com]

- 6. tert-butyl (3-bromo-5-chlorophenyl)carbamate - CAS:1187932-42-8 - 珠海奥博凯生物医药技术有限公司 [aobchem.com.cn]

- 7. tert-Butyl (3-bromo-5-chlorophenyl)carbamate | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. 3-Bromo-5-chloroaniline | C6H5BrClN | CID 3084709 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of tert-Butyl (3-bromo-5-chlorophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the physical properties of tert-Butyl (3-bromo-5-chlorophenyl)carbamate, a halogenated aromatic carbamate of significant interest in medicinal chemistry and drug discovery. Understanding these fundamental characteristics is paramount for its effective handling, characterization, and application in the synthesis of novel therapeutic agents. This document moves beyond a simple listing of data points, offering insights into the causality behind these properties and their implications for laboratory work.

Molecular Structure and Its Influence on Physical Properties

The molecular architecture of tert-Butyl (3-bromo-5-chlorophenyl)carbamate dictates its physical behavior. The molecule comprises a central phenyl ring substituted with a bromine and a chlorine atom at the meta positions, and a tert-butoxycarbonylamino group.

Diagram of Molecular Structure:

Caption: A typical workflow for the synthesis and purification of tert-Butyl (3-bromo-5-chlorophenyl)carbamate.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-bromo-5-chloroaniline in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a base (e.g., triethylamine or 4-dimethylaminopyridine).

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-Butyl (3-bromo-5-chlorophenyl)carbamate.

Safety and Handling

While a specific safety data sheet (SDS) for tert-Butyl (3-bromo-5-chlorophenyl)carbamate is not readily available, precautions for handling similar halogenated aromatic compounds should be followed. A related compound, tert-Butyl (3-bromo-4-chlorophenyl)carbamate, is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [1] Recommended Handling Practices:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

Applications in Drug Discovery and Development

The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules. The title compound serves as a valuable building block, allowing for the introduction of the 3-bromo-5-chlorophenylamino moiety into a target molecule. The bromine and chlorine atoms can be further functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a versatile platform for the synthesis of a diverse library of compounds for screening in drug discovery programs. The carbamate functionality itself is a common structural motif in many approved therapeutic agents.

Conclusion

tert-Butyl (3-bromo-5-chlorophenyl)carbamate is a key intermediate with physical properties that make it amenable to standard organic synthesis and purification techniques. Its structural features, particularly the presence of two different halogen atoms and a versatile protecting group, underscore its utility as a building block in the rational design and synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its physical and chemical characteristics is essential for any researcher working with this compound.

References

-

PubChem. tert-Butyl carbamate. [Link]

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of tert-Butyl (3-bromo-5-chlorophenyl)carbamate

This guide provides an in-depth exploration of the solubility characteristics of tert-butyl (3-bromo-5-chlorophenyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing the solubility of this compound. We will delve into the theoretical underpinnings, provide robust experimental protocols for solubility determination, and discuss the anticipated solubility profile based on its molecular structure. This approach is crafted to empower researchers to make informed decisions in experimental design and formulation development.

Introduction to tert-Butyl (3-bromo-5-chlorophenyl)carbamate and the Critical Role of Solubility

tert-Butyl (3-bromo-5-chlorophenyl)carbamate is a halogenated aromatic carbamate. The carbamate functional group is a significant feature in medicinal chemistry and drug design, often used to modulate the biological and pharmacokinetic properties of molecules.[1][2] The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Poor aqueous solubility can lead to low absorption and erratic bioavailability, hindering the development of promising drug candidates. Therefore, a thorough understanding and accurate measurement of the solubility of compounds like tert-butyl (3-bromo-5-chlorophenyl)carbamate are paramount in the early stages of drug discovery and development.

Molecular Structure:

Theoretical Framework for Solubility Prediction

The adage "like dissolves like" provides a fundamental principle for predicting solubility.[3] This rule is primarily based on the polarity of the solute and the solvent.

-

Polarity and Hydrogen Bonding: The structure of tert-butyl (3-bromo-5-chlorophenyl)carbamate features a polar carbamate group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). However, the bulky tert-butyl group and the halogenated phenyl ring contribute significant nonpolar character. The presence of bromine and chlorine atoms increases the molecule's lipophilicity.

-

Solvent Selection Rationale:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding. While some interaction with the carbamate group is expected, the large nonpolar portion of the molecule will likely limit solubility in highly polar solvents like water.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO): These solvents have dipole moments but do not donate hydrogen bonds. They are generally good solvents for moderately polar compounds. DMSO, in particular, is a powerful solvent for a wide range of organic molecules.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the nonpolar regions of the molecule. The polarity of the carbamate group may limit high solubility in very nonpolar solvents.

-

Experimental Determination of Solubility: Protocols and Methodologies

Accurate determination of solubility requires robust and reproducible experimental methods. The following protocols are presented as self-validating systems, emphasizing the causality behind each step.

Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility. It involves allowing a surplus of the solid compound to equilibrate with the solvent until the solution is saturated.

Protocol:

-

Preparation: Add an excess amount of crystalline tert-butyl (3-bromo-5-chlorophenyl)carbamate to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Centrifugation at the same temperature can be used to accelerate this process.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE) is recommended.

-

Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Diagram of the Shake-Flask Method Workflow:

Caption: High-throughput kinetic solubility determination workflow.

Anticipated Solubility Profile and Data Presentation

Table 1: Anticipated Qualitative Solubility of tert-Butyl (3-bromo-5-chlorophenyl)carbamate

| Solvent Class | Example Solvents | Anticipated Solubility | Rationale |

| Polar Protic | Water | Very Low | The large nonpolar surface area outweighs the polarity of the carbamate group. |

| Ethanol, Methanol | Low to Moderate | The alkyl chain of the alcohol can interact with the nonpolar parts of the solute. | |

| Polar Aprotic | DMSO, DMF | High | These solvents are strong hydrogen bond acceptors and can effectively solvate the carbamate group. |

| Acetone, ACN | Moderate to High | Good balance of polarity to interact with the carbamate without being hindered by the nonpolar regions. | |

| Nonpolar | Hexane, Toluene | Low to Moderate | The carbamate group's polarity will limit solubility in highly nonpolar environments. |

Factors Influencing Solubility

Several factors can significantly impact the measured solubility of tert-butyl (3-bromo-5-chlorophenyl)carbamate.

-

Temperature: For most solid solutes, solubility increases with temperature. [4]This should be experimentally verified.

-

pH (for aqueous solutions): The carbamate group is generally neutral and not readily ionizable under typical physiological pH ranges. Therefore, the aqueous solubility of tert-butyl (3-bromo-5-chlorophenyl)carbamate is expected to be largely independent of pH.

-

Polymorphism: The crystalline form of the solid can have a significant impact on its solubility. It is crucial to characterize the solid form used in solubility studies.

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility.

Diagram of Factors Influencing Solubility:

Caption: Key factors that influence the solubility of the target compound.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of tert-butyl (3-bromo-5-chlorophenyl)carbamate. By combining theoretical principles with detailed, robust experimental protocols, researchers can generate the critical data needed to advance their drug development programs. The provided methodologies and considerations will enable the generation of reliable and reproducible solubility data, forming a solid foundation for formulation and further preclinical development.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.

- How to determine the solubility of a substance in an organic solvent ? (2024).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty of Science, Taibah University.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- tert-Butyl carbam

- tert-butyl N-[2-amino-1-(3-bromo-5-chlorophenyl)

- Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses.

- tert-Butyl (3-bromo-5-chloro-2-methoxyphenyl)

- tert-Butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate. (n.d.).

- T. N. T. T. T. Ghosn, M. W. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.

- T. N. T. T. T. Ghosn, M. W. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.

Sources

In-Depth Technical Guide to tert-Butyl (3-bromo-5-chlorophenyl)carbamate: Synthesis and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3-bromo-5-chlorophenyl)carbamate is a halogenated aromatic carbamate of interest in organic synthesis, serving as a versatile intermediate in the development of pharmaceuticals and other complex organic molecules. The presence of bromine and chlorine atoms on the phenyl ring provides distinct handles for further chemical transformations, such as cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the aniline nitrogen. Accurate and comprehensive spectral characterization is paramount to confirm the identity and purity of this compound, ensuring the reliability of subsequent synthetic steps.

This technical guide provides a detailed protocol for the synthesis of tert-butyl (3-bromo-5-chlorophenyl)carbamate and an in-depth analysis of its expected spectral data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental spectroscopic principles and comparative data from analogous structures.

Synthesis of tert-Butyl (3-bromo-5-chlorophenyl)carbamate

The most direct and common method for the synthesis of tert-butyl (3-bromo-5-chlorophenyl)carbamate is the protection of the amino group of 3-bromo-5-chloroaniline with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

Experimental Protocol: Boc Protection of 3-bromo-5-chloroaniline

Materials:

-

3-bromo-5-chloroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-bromo-5-chloroaniline (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base, such as triethylamine (1.2 eq), to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel to yield pure tert-butyl (3-bromo-5-chlorophenyl)carbamate.

Spectroscopic Characterization (Predicted Data)

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the tert-butyl group and the aromatic ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.54 | Singlet | 9H | -C(CH ₃)₃ |

| ~6.60 | Singlet | 1H | NH |

| ~7.30 | Triplet (t) | 1H | Ar-H (H-4) |

| ~7.55 | Singlet | 1H | Ar-H (H-2 or H-6) |

| ~7.70 | Singlet | 1H | Ar-H (H-2 or H-6) |

Interpretation:

-

The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet at approximately 1.54 ppm.

-

The carbamate N-H proton will likely appear as a broad singlet around 6.60 ppm. Its chemical shift can be variable and dependent on concentration and solvent.

-

The aromatic region will display signals for the three protons on the phenyl ring. The proton at the 4-position (between the bromine and chlorine) is expected to appear as a triplet due to coupling with the other two aromatic protons. The protons at the 2 and 6-positions will likely appear as singlets or narrow triplets/doublets depending on the resolution and the magnitude of the long-range coupling constants.

Molecular Structure with Atom Numbering for NMR Assignments:

Caption: Molecular structure of tert-butyl (3-bromo-5-chlorophenyl)carbamate with atom numbering.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbons of the tert-butyl group, the carbonyl group, and the aromatic ring.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~28.3 | -C(C H₃)₃ |

| ~81.5 | -C (CH₃)₃ |

| ~118.0 | Ar-C H (C-6) |

| ~122.0 | Ar-C H (C-2) |

| ~123.0 | Ar-C -Br (C-3) |

| ~126.0 | Ar-C H (C-4) |

| ~135.0 | Ar-C -Cl (C-5) |

| ~141.0 | Ar-C -N (C-1) |

| ~152.5 | C =O |

Interpretation:

-

The three equivalent methyl carbons of the tert-butyl group will give a strong signal around 28.3 ppm.

-

The quaternary carbon of the tert-butyl group will appear around 81.5 ppm.

-

The aromatic carbons will have distinct chemical shifts due to the electronic effects of the bromo, chloro, and carbamate substituents. The carbons directly attached to the halogens (C-3 and C-5) and the nitrogen (C-1) will be deshielded and appear further downfield.

-

The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of 152.5 ppm.

IR (Infrared) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Predicted IR Data (KBr pellet, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350-3400 | Medium | N-H stretch |

| ~2980 | Medium-Strong | C-H stretch (aliphatic, t-butyl) |

| ~1720-1740 | Strong | C=O stretch (carbamate) |

| ~1580, ~1470 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (carbamate) |

| ~1160 | Strong | C-N stretch |

| ~800-900 | Strong | C-H bend (aromatic, out-of-plane) |

| ~700-800 | Medium | C-Cl stretch |

| ~600-700 | Medium | C-Br stretch |

Interpretation:

-

A prominent absorption band for the N-H stretching vibration is expected in the region of 3350-3400 cm⁻¹.

-

A very strong absorption band corresponding to the C=O stretching of the carbamate group will be observed around 1720-1740 cm⁻¹.

-

The C-H stretching vibrations of the tert-butyl group will appear around 2980 cm⁻¹.

-

Characteristic absorptions for the aromatic C=C stretching will be present in the 1470-1580 cm⁻¹ region.

-

The C-O and C-N stretching vibrations of the carbamate group will give rise to strong bands in the fingerprint region.

-

The C-Cl and C-Br stretching vibrations are expected at lower wavenumbers.

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 305/307/309 | High | [M]⁺ (Molecular ion) |

| 249/251/253 | Medium | [M - C₄H₈]⁺ |

| 205/207 | Medium | [M - Boc]⁺ |

| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |

Interpretation:

-

The molecular ion peak [M]⁺ will show a characteristic isotopic pattern due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in ~3:1 ratio). This will result in a cluster of peaks at m/z 305, 307, and 309.

-

A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈), leading to a fragment ion at [M - 56]⁺.

-

Loss of the entire Boc group (C₅H₉O₂) would result in a fragment corresponding to the 3-bromo-5-chloroaniline radical cation.

-

The base peak in the spectrum is very likely to be the tert-butyl cation ([C₄H₉]⁺) at m/z 57, which is a very stable carbocation.

Workflow for Spectroscopic Analysis

Caption: Workflow for the synthesis and spectroscopic analysis of tert-butyl (3-bromo-5-chlorophenyl)carbamate.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and predicted spectral characterization of tert-butyl (3-bromo-5-chlorophenyl)carbamate. The detailed synthesis protocol offers a practical method for its preparation, while the in-depth analysis of the expected NMR, IR, and MS data provides a valuable reference for researchers to confirm the identity and purity of this important synthetic intermediate. Adherence to these analytical principles is crucial for ensuring the quality and reliability of research and development in the chemical and pharmaceutical sciences.

References

-

PubChem. 3-bromo-5-chloroaniline. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Preparation of Carbamates.[Link]

-

NIST Chemistry WebBook. tert-Butyl carbamate. National Institute of Standards and Technology. [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R.Introduction to Spectroscopy. Cengage Learning.

An In-depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl (3-bromo-5-chlorophenyl)carbamate

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl (3-bromo-5-chlorophenyl)carbamate. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and purity assessment of organic molecules. This document will delve into the theoretical principles governing the spectrum, a detailed interpretation of the expected chemical shifts and coupling patterns, a robust experimental protocol for data acquisition, and a discussion of potential synthetic impurities.

Introduction: The Structural Significance of tert-Butyl (3-bromo-5-chlorophenyl)carbamate

tert-Butyl (3-bromo-5-chlorophenyl)carbamate is a halogenated aromatic compound featuring a carbamate protecting group. Such structures are common intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of bromine and chlorine atoms, along with the bulky tert-butyloxycarbonyl (Boc) group, significantly influences the electronic environment of the aromatic ring, making ¹H NMR spectroscopy an invaluable tool for its unambiguous identification and characterization.

Accurate interpretation of the ¹H NMR spectrum is critical for verifying the successful synthesis of the target molecule, assessing its purity, and ensuring the correct substitution pattern on the aromatic ring. This guide will provide the foundational knowledge to confidently analyze the spectrum of this and structurally related compounds.

Predicted ¹H NMR Spectrum and Interpretation

The aromatic region of the ¹H NMR spectrum is anticipated to be between δ 7.0 and 8.0 ppm, a characteristic range for protons attached to a benzene ring.[2] The presence of two electron-withdrawing halogens (bromine and chlorine) and an electron-donating carbamate group will dictate the precise chemical shifts of the three aromatic protons.

Table 1: Predicted ¹H NMR Data for tert-Butyl (3-bromo-5-chlorophenyl)carbamate

| Proton Label | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Integration |

| H-2 | Triplet (t) or Doublet of Doublets (dd) | ~ 7.5 - 7.7 | J ≈ 1.5 - 2.5 Hz | 1H |

| H-4 | Triplet (t) or Doublet of Doublets (dd) | ~ 7.3 - 7.5 | J ≈ 1.5 - 2.5 Hz | 1H |

| H-6 | Triplet (t) or Doublet of Doublets (dd) | ~ 7.6 - 7.8 | J ≈ 1.5 - 2.5 Hz | 1H |

| NH | Broad Singlet (br s) | ~ 6.5 - 7.0 | - | 1H |

| -C(CH₃)₃ | Singlet (s) | ~ 1.5 | - | 9H |

Molecular Structure and Proton Environments:

Caption: Molecular structure showing the distinct proton environments.

In-depth Spectral Analysis

-

Aromatic Protons (H-2, H-4, H-6):

-

The three protons on the aromatic ring are chemically non-equivalent and will appear as three distinct signals.

-

The substitution pattern is 1,3,5. Therefore, all couplings between the aromatic protons will be meta-couplings, which are typically small (J = 1.5 - 2.5 Hz).

-

H-2 and H-6 are ortho to the electron-donating carbamate group and meta to the electron-withdrawing halogens. The carbamate group's donating effect will be somewhat offset by the halogens, leading to chemical shifts in the downfield region. H-6 is flanked by two electronegative atoms (N and Cl), which may cause it to be the most downfield of the aromatic protons.

-

H-4 is situated between two halogens and para to the carbamate group. The strong electron-withdrawing inductive effects of the neighboring bromine and chlorine atoms will deshield this proton, placing it significantly downfield.

-

The multiplicity of each aromatic proton will likely be a triplet (t) or a doublet of doublets (dd) due to coupling with its two meta neighbors. Given the small and potentially similar coupling constants, these signals may appear as broadened triplets.

-

-

Carbamate NH Proton:

-

The proton on the nitrogen atom of the carbamate group is expected to appear as a broad singlet.

-

Its chemical shift can be variable and is dependent on factors such as concentration, temperature, and the solvent used, as it can participate in hydrogen bonding. A typical range is between δ 6.5 and 7.0 ppm.

-

-

tert-Butyl Protons:

-

The nine protons of the tert-butyl group are all chemically equivalent due to free rotation around the carbon-carbon single bonds.

-

This will result in a sharp, intense singlet in the upfield region of the spectrum, characteristically around δ 1.5 ppm.[1][3] The integration of this signal to nine protons is a key identifier for the Boc protecting group.

-

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of tert-Butyl (3-bromo-5-chlorophenyl)carbamate, the following experimental protocol is recommended. The causality behind each choice of parameter is explained to ensure a self-validating system.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent as it is capable of dissolving the compound and has a single residual proton peak at δ 7.26 ppm, which is unlikely to overlap with the signals of interest.[4] Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, with a residual peak at δ 2.50 ppm; the NH proton will be more clearly visible in this solvent.[4]

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is optimal for achieving a good signal-to-noise ratio on a modern NMR spectrometer without causing significant line broadening.

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer of the deuterated solvent and serves as the internal reference (δ 0.00 ppm).

Spectrometer Setup and Data Acquisition

Caption: Workflow for ¹H NMR data acquisition and processing.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines and resolving fine coupling patterns.

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay between scans without saturating the signals.

-

Spectral Width: A spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) is sufficient to cover the expected chemical shifts.

-

Number of Scans: A total of 16 to 32 scans should provide an excellent signal-to-noise ratio for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.

-

Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phasing and Baseline Correction: The spectrum is manually phased to ensure all peaks are in the pure absorption mode. A baseline correction is then applied to obtain a flat baseline.

-

Referencing: The spectrum is referenced by setting the TMS signal to δ 0.00 ppm.

-

Integration: The relative areas under each peak are integrated to determine the proton ratios.

Potential Synthetic Impurities and Their ¹H NMR Signatures

The synthesis of tert-Butyl (3-bromo-5-chlorophenyl)carbamate typically involves the reaction of 3-bromo-5-chloroaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5] Potential impurities could include:

-

Starting Material (3-bromo-5-chloroaniline): The aromatic protons of this starting material would appear in a similar region to the product, but the characteristic singlet of the Boc group at ~δ 1.5 ppm would be absent. The amino (-NH₂) protons would likely appear as a broad singlet at a different chemical shift than the carbamate NH.

-

Di-tert-butyl dicarbonate (Boc₂O): If unreacted, this would show a singlet at approximately δ 1.5 ppm. However, its boiling point is relatively low, and it is often removed during workup and purification.

-

Hydrolysis Product (3-bromo-5-chloroaniline): If the product is exposed to acidic conditions, the Boc group can be cleaved, regenerating the starting aniline.

Careful examination of the ¹H NMR spectrum for the absence of signals corresponding to these potential impurities is a reliable method for assessing the purity of the final compound.

Conclusion

The ¹H NMR spectrum of tert-Butyl (3-bromo-5-chlorophenyl)carbamate is a powerful analytical tool for its structural confirmation and purity assessment. A thorough understanding of the predicted chemical shifts, coupling constants, and the characteristic signals of the Boc group and the aromatic protons allows for a confident interpretation of the spectrum. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality data. By carefully analyzing the spectrum for the expected signals and the absence of impurities, researchers can ensure the integrity of this important synthetic intermediate.

References

-

How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives - YouTube. (2023). Available at: [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Available at: [Link]

-

Short Summary of 1H-NMR Interpretation. (n.d.). Available at: [Link]

-

Supporting Information. (n.d.). Available at: [Link]

-

Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. (n.d.). Available at: [Link]

-

tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Available at: [Link]

-

tert-butyl (3-bromo-5-(tert-butyl)phenyl)carbamate - Appretech Scientific Limited. (n.d.). Available at: [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. (n.d.). Available at: [Link]

-

Figure S2: 1 H NMR spectrum of the given aniline compound. - ResearchGate. (n.d.). Available at: [Link]

-

tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate - MDPI. (n.d.). Available at: [Link]

-

1H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (2021). Available at: [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Available at: [Link]

- US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents. (n.d.).

Sources

A Senior Application Scientist's Guide to the ¹³C NMR of tert-Butyl (3-bromo-5-chlorophenyl)carbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl (3-bromo-5-chlorophenyl)carbamate, a compound of interest in synthetic chemistry and drug development. In the absence of direct experimental data, this document establishes a robust predictive framework for the compound's ¹³C NMR spectrum. By leveraging established principles of substituent chemical shift (SCS) effects and foundational NMR theory, we present predicted chemical shifts for all nine unique carbon environments. This guide serves not only as a predictive reference but also as a practical manual, detailing a complete, field-proven protocol for the experimental acquisition and validation of the spectrum. The methodologies outlined herein are designed to ensure data integrity and facilitate unambiguous structural elucidation, incorporating advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) to provide a multi-layered validation of carbon assignments.

Introduction: The Role of NMR in Structural Elucidation

In the rigorous landscape of pharmaceutical and chemical research, the unambiguous determination of molecular structure is a cornerstone of success. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a pivotal analytical technique for this purpose.[1] Unlike ¹H NMR, which focuses on the proton framework, ¹³C NMR provides direct insight into the carbon backbone of a molecule, revealing the number of non-equivalent carbon atoms and critical information about their chemical environment.[2]

The target of this guide, tert-Butyl (3-bromo-5-chlorophenyl)carbamate, is a halogenated aromatic carbamate. Such structures are common intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients. The precise placement of the bromo, chloro, and tert-butoxycarbonyl (Boc) protecting groups on the phenyl ring is critical to its function as a building block. ¹³C NMR spectroscopy offers a definitive method to confirm this substitution pattern and verify the overall structural integrity of the molecule.

This document provides a predictive analysis of the ¹³C NMR spectrum, explaining the causal effects of each substituent on the aromatic ring's electronic environment.[3][4] Furthermore, it establishes a comprehensive, step-by-step protocol for acquiring and interpreting the actual spectrum, ensuring researchers can validate their synthesis with confidence.

Molecular Structure and Predicted ¹³C NMR Spectrum

A thorough analysis of the molecular structure is the first step in predicting and interpreting its ¹³C NMR spectrum. The structure of tert-Butyl (3-bromo-5-chlorophenyl)carbamate lacks any element of symmetry, meaning all nine carbon atoms are in unique chemical environments and should produce nine distinct signals in a broadband proton-decoupled ¹³C NMR spectrum.

Structural Diagram and Carbon Numbering

To facilitate a clear discussion, the carbon atoms of the molecule are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure of tert-Butyl (3-bromo-5-chlorophenyl)carbamate with IUPAC numbering for spectral assignment.

Predicted Chemical Shifts (δ)

The chemical shift of each carbon is influenced by its local electronic environment. For the aromatic carbons (C1-C6), the base value of benzene (128.5 ppm) is modified by the additive effects of the -NHCOOtBu, -Br, and -Cl substituents. The aliphatic carbons (C7-C9) have characteristic shifts based on their functional groups.[5]

| Carbon | Multiplicity (DEPT) | Predicted δ (ppm) | Justification |

| C1 | C (Quaternary) | ~141 | ipso-Carbon attached to the electron-withdrawing carbamate group, shifted downfield. |

| C2 | CH | ~118 | ortho to -NHBoc (shielding), meta to -Br (weak effect), ortho to -Cl (deshielding). Net effect is moderate upfield shift. |

| C3 | C (Quaternary) | ~123 | ipso-Carbon attached to Bromine. Experiences a moderate shielding effect ("heavy atom effect"). |

| C4 | CH | ~130 | para to -NHBoc (shielding), ortho to -Br (deshielding), ortho to -Cl (deshielding). Net effect results in a shift close to benzene. |

| C5 | C (Quaternary) | ~135 | ipso-Carbon attached to Chlorine. Strongly deshielded due to the electronegativity of Cl. |

| C6 | CH | ~122 | ortho to -NHBoc (shielding), meta to -Cl (weak effect), para to -Br (shielding). Net effect is a significant upfield shift. |

| C7 | C=O (Quaternary) | ~152 | Carbonyl carbon of the carbamate group, highly deshielded. |

| C8 | C (Quaternary) | ~81 | Quaternary carbon of the tert-butyl group, attached to oxygen. |

| C9 | CH₃ | ~28 | Equivalent methyl carbons of the tert-butyl group. |

Recommended Experimental Protocol

Adherence to a standardized protocol is essential for acquiring high-quality, reproducible ¹³C NMR data. The following workflow is recommended for the analysis of tert-Butyl (3-bromo-5-chlorophenyl)carbamate.

Sample Preparation

-

Compound Purity: Ensure the sample is of high purity (>95%) to avoid confusing signals from impurities.

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. It is an excellent solvent for this type of compound and its carbon signal at ~77.16 ppm provides a convenient internal reference.

-

Concentration: Dissolve 15-25 mg of the compound in approximately 0.6 mL of CDCl₃.[6] A higher concentration is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[7]

NMR Instrument Setup and Acquisition

This protocol is based on a standard 400 MHz NMR spectrometer.[8]

Caption: Recommended experimental workflow for ¹³C NMR analysis.

Key Acquisition Parameters

-

Experiment 1: Standard ¹³C Spectrum (Proton Decoupled)

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems).[9]

-

Spectral Width (SW): ~240 ppm (from -10 to 230 ppm) to ensure all signals, especially the carbonyl carbon, are captured.[10]

-

Number of Scans (NS): Start with 1024 scans and increase if necessary to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 2 seconds is a good starting point. Quaternary carbons have longer relaxation times and may require a longer delay (5-10s) for accurate integration, although this is not typically necessary for qualitative identification.

-

-

Experiment 2: DEPT-135

-

Purpose: The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial for distinguishing carbon types.[11]

-

DEPT-135: In this experiment, CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (C and C=O) are not observed.[12][13]

-

Expected Outcome: For this molecule, the DEPT-135 spectrum will show three positive peaks (C2, C4, C6) and one strong positive peak for the three equivalent C9 methyls. The five quaternary carbons (C1, C3, C5, C7, C8) will be absent. This provides an excellent method to validate the assignments made from the primary ¹³C spectrum.

-

Data Processing and Interpretation

-

Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the pure absorption mode. Apply an automatic baseline correction.

-

Referencing: Calibrate the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Peak Picking and Assignment: Identify all peaks and assign them based on the predicted chemical shifts (Table 1) and the results from the DEPT-135 experiment. The absence of signals for C1, C3, C5, C7, and C8 in the DEPT-135 spectrum serves as a powerful confirmation of their quaternary nature.

Conclusion

This guide provides a robust framework for the predictive and experimental analysis of tert-Butyl (3-bromo-5-chlorophenyl)carbamate using ¹³C NMR spectroscopy. The predicted chemical shifts, derived from an understanding of substituent effects, offer a reliable template for spectral assignment. By following the detailed experimental protocol, including the crucial use of DEPT-135 for multiplicity analysis, researchers can achieve unambiguous structural confirmation of the target molecule. This systematic approach ensures the integrity of synthetic intermediates and contributes to the overall quality and reliability of the drug development pipeline.

References

-

Taylor & Francis Online. (n.d.). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

AIP Publishing. (n.d.). Study of ¹³C Chemical Shifts in Substituted Benzenes. Retrieved from [Link]

-

ResearchGate. (2021, January). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Retrieved from [Link]

-

ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4.... Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

-

YouTube. (2023, September 8). How to predict 1H and 13C NMR of compound Using ChemDraw?|Chemical Science Teaching|. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

University of Rochester. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

YouTube. (2019, January 21). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

-

Reddit. (2022, September 22). Does someone have a good resource for how to calculate 13C NMR shifts?. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

-

EPFL. (n.d.). 13C NMR. Retrieved from [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2007, March). Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. Retrieved from [Link]

-

Appretech Scientific Limited. (n.d.). tert-butyl (3-bromo-5-(tert-butyl)phenyl)carbamate. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Setting up 13C CP/MAS experiments. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. tandfonline.com [tandfonline.com]

- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 8. chem.uiowa.edu [chem.uiowa.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. epfl.ch [epfl.ch]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]

- 13. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

The Synthesis of tert-Butyl (3-bromo-5-chlorophenyl)carbamate: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthesis of tert-butyl (3-bromo-5-chlorophenyl)carbamate, a key intermediate in the development of advanced pharmaceutical compounds. We will delve into the foundational principles of amine protection, detailing a robust and reproducible protocol for the N-tert-butyloxycarbonylation (Boc) of 3-bromo-5-chloroaniline. This document is intended for researchers, chemists, and professionals in the field of drug development, offering not only a step-by-step methodology but also the underlying chemical principles and safety considerations. The guide includes a detailed experimental protocol, reaction mechanism, characterization data, and safety precautions, ensuring a comprehensive understanding of the synthesis process.

Introduction: The Strategic Importance of Amine Protection

In the intricate landscape of multi-step organic synthesis, particularly within medicinal chemistry, the selective modification of a specific functional group in the presence of others is a paramount challenge. The amino group, being nucleophilic and basic, often requires a temporary masking or "protection" to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed amine protecting groups due to its ease of introduction, stability to a wide range of reaction conditions, and facile cleavage under mild acidic conditions.[1]

The target molecule, tert-butyl (3-bromo-5-chlorophenyl)carbamate, incorporates this protective strategy on a di-halogenated aniline core. This substitution pattern makes it a valuable building block for introducing a protected amino functionality onto an aromatic ring, which can be further elaborated through cross-coupling reactions at the bromine or chlorine positions.

The Core Synthesis: N-tert-Butyloxycarbonylation

The primary method for the synthesis of tert-butyl (3-bromo-5-chlorophenyl)carbamate involves the reaction of 3-bromo-5-chloroaniline with di-tert-butyl dicarbonate (Boc₂O). This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The synthesis proceeds through a well-established mechanism. The lone pair of electrons on the nitrogen atom of the 3-bromo-5-chloroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, with the departure of a tert-butoxide and carbon dioxide, which readily decompose to isobutylene and carbon dioxide, driving the reaction to completion. A base is often employed to deprotonate the resulting carbamic acid intermediate, facilitating the reaction.

Caption: Mechanism of Boc Protection of 3-bromo-5-chloroaniline.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 3-Bromo-5-chloroaniline | ≥98% | Commercially Available | Starting material.[2] |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available | Acylating agent. |

| Triethylamine (Et₃N) | ≥99% | Commercially Available | Base catalyst. |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Reaction solvent. |

| Ethyl acetate | ACS Grade | Commercially Available | Extraction solvent. |

| Brine (saturated NaCl solution) | - | Prepared in-house | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially Available | Drying agent. |

Detailed Experimental Protocol

Disclaimer: This protocol is adapted from a validated procedure for the structurally similar 3-chloroaniline and should be optimized for the specific substrate.[3] All operations should be conducted in a well-ventilated fume hood.

Reaction Setup

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-chloroaniline (10.0 g, 48.4 mmol).

-

Add anhydrous tetrahydrofuran (100 mL) to the flask and stir until the aniline is completely dissolved.

-

To this solution, add triethylamine (8.1 mL, 58.1 mmol, 1.2 equiv.).

Reaction Execution

-

In a separate beaker, dissolve di-tert-butyl dicarbonate (11.6 g, 53.2 mmol, 1.1 equiv.) in anhydrous tetrahydrofuran (50 mL).

-

Slowly add the di-tert-butyl dicarbonate solution to the stirred aniline solution at room temperature over a period of 15-20 minutes. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 mixture of petroleum ether and ethyl acetate as the eluent. The disappearance of the starting aniline spot and the appearance of a new, less polar product spot indicates reaction completion.

Work-up and Purification

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

-

Dissolve the residue in ethyl acetate (150 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a mixture of hexane and ethyl acetate to afford tert-butyl (3-bromo-5-chlorophenyl)carbamate as a white to off-white solid.

Caption: Experimental workflow for the synthesis of tert-Butyl (3-bromo-5-chlorophenyl)carbamate.

Characterization

The structure and purity of the synthesized tert-butyl (3-bromo-5-chlorophenyl)carbamate can be confirmed by various analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the nine protons of the tert-butyl group at approximately 1.5 ppm. The aromatic protons will appear as multiplets in the range of 7.0-7.5 ppm. A broad singlet corresponding to the N-H proton should also be present.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show characteristic peaks for the carbonyl carbon of the carbamate (around 152 ppm), the quaternary carbon of the tert-butyl group (around 81 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm). The aromatic carbons will resonate in the region of 115-145 ppm.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit a strong absorption band for the C=O stretching of the carbamate group around 1710-1730 cm⁻¹ and an N-H stretching band around 3300-3400 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the product (C₁₁H₁₃BrClNO₂), which is approximately 305.99 g/mol . The isotopic pattern for bromine and chlorine will be a key diagnostic feature.

-

Melting Point: The purified product should have a sharp melting point. The melting point of 3-bromo-5-chloroaniline is 70-72 °C.[2] The protected product is expected to have a different, sharp melting point.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions.

-

3-Bromo-5-chloroaniline: This compound is harmful if swallowed, inhaled, or in contact with skin.[2] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be performed in a chemical fume hood.

-

Di-tert-butyl dicarbonate: This reagent is a lachrymator and should be handled with care in a fume hood.

-

Triethylamine: This is a corrosive and flammable liquid with a strong odor. Avoid inhalation and skin contact.

-

Solvents: Tetrahydrofuran and ethyl acetate are flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of tert-butyl (3-bromo-5-chlorophenyl)carbamate via the Boc protection of 3-bromo-5-chloroaniline is a straightforward and efficient process. This guide provides a comprehensive framework for its preparation, from the underlying chemical principles to a detailed experimental protocol and necessary safety measures. The resulting product is a versatile intermediate for the synthesis of complex molecules, particularly in the pharmaceutical industry. By following the outlined procedures and adhering to good laboratory practices, researchers can reliably synthesize this valuable compound for their research and development endeavors.

References

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

-

PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-bromo-5-chloro-aniline. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

GSC Online Press. (2024, August 30). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-chloroaniline. Retrieved from [Link]

-

European Patent Office. (2018, May 18). Substituted indoline derivatives as dengue viral replication inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 3-bromo-5-chlorophenol.

-

ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

tert-Butyl (3-bromo-5-chlorophenyl)carbamate stability studies

An In-depth Technical Guide to the Stability Studies of tert-Butyl (3-bromo-5-chlorophenyl)carbamate

Authored by: A Senior Application Scientist

Foreword: Proactive Stability Profiling of a Key Pharmaceutical Intermediate

Welcome to this comprehensive technical guide on the stability of tert-butyl (3-bromo-5-chlorophenyl)carbamate. As a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), understanding its chemical stability is not merely a regulatory formality but a cornerstone of robust process development and quality control. This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies for a thorough stability assessment. We will delve into the anticipated degradation pathways, the design of forced degradation studies, and the application of appropriate analytical techniques. Our approach is grounded in the principles of scientific integrity, ensuring that the protocols described herein are self-validating and provide a clear, actionable framework for your stability studies.

Molecular Profile and Inherent Stability Considerations

tert-Butyl (3-bromo-5-chlorophenyl)carbamate possesses a molecular structure that presents several key areas of interest for stability studies. The carbamate functional group is known to be susceptible to hydrolysis, particularly under basic or strongly acidic conditions. The presence of bromine and chlorine atoms on the phenyl ring can influence the electron density of the aromatic system, potentially affecting the lability of the carbamate linkage.

| Property | Value | Source |

| Molecular Formula | C11H13BrClNO2 | [1] |

| Molecular Weight | 306.58 g/mol | [1] |

| Predicted Boiling Point | 303.6 ± 32.0 °C | [1] |

| Storage Recommendation | 2-8°C for long-term storage | [1] |

The tert-butyl group offers steric hindrance that may provide a degree of protection against nucleophilic attack on the carbonyl carbon of the carbamate, potentially enhancing its stability compared to less hindered carbamates. However, under certain conditions, this group can also be eliminated.

Anticipated Degradation Pathways

A critical aspect of a stability study is to anticipate and identify potential degradation products. For tert-butyl (3-bromo-5-chlorophenyl)carbamate, the primary degradation pathways are expected to be hydrolysis and thermal degradation.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for carbamates.[2] The reaction is typically catalyzed by acid or base.

-

Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydroxide ion can act as a nucleophile, attacking the carbonyl carbon of the carbamate. This leads to the formation of an unstable intermediate that subsequently breaks down to yield 3-bromo-5-chloroaniline, carbon dioxide, and tert-butanol.[2]

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbamate can undergo hydrolysis to yield 3-bromo-5-chloroaniline, carbon dioxide, and tert-butyl cation, which will likely lead to isobutylene formation.

The following diagram illustrates the likely hydrolytic degradation pathways:

Caption: Inferred hydrolytic degradation of tert-Butyl (3-bromo-5-chlorophenyl)carbamate.

Thermal Degradation

Carbamates can be thermally labile.[3] Upon heating, tert-butyl (3-bromo-5-chlorophenyl)carbamate may undergo decomposition. The likely pathway involves the elimination of isobutylene and carbon dioxide to yield 3-bromo-5-chloroaniline. It is also possible for other, more complex degradation products to form at elevated temperatures.

Caption: Potential thermal degradation pathway.

Designing and Executing Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[4][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[5][6]

Rationale for Stress Conditions

The choice of stress conditions should be based on the chemical structure of the molecule and its intended storage and use. For tert-butyl (3-bromo-5-chlorophenyl)carbamate, the following conditions are recommended:

| Stress Condition | Rationale | Typical Experimental Setup |

| Acid Hydrolysis | To assess stability in acidic environments and identify acid-catalyzed degradation products. | 0.1 M HCl at 60°C for 24-48 hours. |

| Base Hydrolysis | To evaluate stability in alkaline conditions and identify base-catalyzed degradation products.[2] | 0.1 M NaOH at room temperature for 12-24 hours. |

| Oxidative Degradation | To determine susceptibility to oxidation. | 3% H2O2 at room temperature for 24 hours. |

| Thermal Degradation | To assess stability at elevated temperatures. | Solid sample at 80°C for 48 hours. |

| Photostability | To evaluate the impact of light exposure. | ICH Q1B option 1 or 2 (e.g., 1.2 million lux hours and 200 watt hours/square meter). |

Experimental Workflow for Forced Degradation

A systematic approach is crucial for obtaining meaningful results from forced degradation studies.

Caption: General workflow for forced degradation studies.

Stability-Indicating Analytical Methods

The development of a validated stability-indicating analytical method is a primary goal of forced degradation studies.[7] This method must be able to separate the parent compound from its degradation products and any process-related impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for purity and stability testing of pharmaceutical compounds.[8][9] A reverse-phase HPLC method with UV detection is generally suitable for tert-butyl (3-bromo-5-chlorophenyl)carbamate.

Recommended HPLC Method Parameters (Starting Point):

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water gradient |

| Detector | UV at a suitable wavelength (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a valuable tool for identifying volatile and semi-volatile degradation products.[8][9] However, the thermal lability of carbamates can be a challenge, potentially leading to on-column degradation.[3] Therefore, careful method development is required to minimize thermal stress in the injector and column.

Considerations for GC-MS Method Development:

-

Injector Temperature: Keep as low as possible while ensuring efficient vaporization.

-

Column: A low to mid-polarity column is generally suitable.

-

Temperature Program: A gentle temperature ramp can help to prevent thermal shock.

Method Validation

Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

Interpreting Results and Establishing a Stability Profile

The data generated from the stability studies will be used to establish a comprehensive stability profile for tert-butyl (3-bromo-5-chlorophenyl)carbamate. This includes:

-

Identification of critical stability-affecting factors: Determine which conditions (e.g., pH, temperature, light) have the most significant impact on the compound's stability.

-

Characterization of major degradation products: Elucidate the structures of the main degradation products to understand the degradation pathways.

-

Establishment of appropriate storage conditions: Based on the stability data, recommend optimal storage conditions to ensure the quality and purity of the intermediate over time.[1]

-

Setting of appropriate shelf-life or re-test period: The stability data will inform the determination of a suitable shelf-life or re-test period for the material.

Conclusion: A Foundation for Quality and a Roadmap for Further Investigation